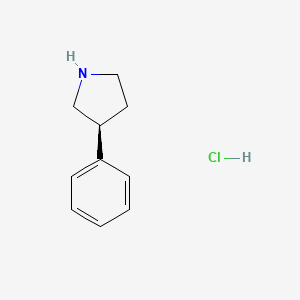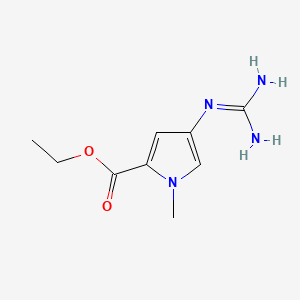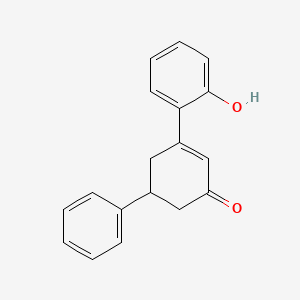
5-Hydroxycytosine-13C, 15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxycytosine-13C, 15N2 is the 13C and 15N labeled 5-Hydroxycytosine . It is a stable isotope-labeled compound . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
The synthesis of this compound involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process is largely used as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of this compound is C3CH5NN2O2 . The molecular weight is 130.08 .Chemical Reactions Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Physical And Chemical Properties Analysis
The molecular weight of this compound is 130.08 . It is recommended to store the product at room temperature away from light and moisture .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Hydroxycytosine-13C, 15N2 involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "13C-labeled uracil", "15N-labeled ammonia", "Sodium hydroxide", "Hydrogen peroxide", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Triethylamine", "Tetrahydrofuran", "Dichloromethane" ], "Reaction": [ "1. Conversion of 13C-labeled uracil to 5-(13C)carboxyuracil using sodium hydroxide and hydrogen peroxide", "2. Conversion of 5-(13C)carboxyuracil to 5-(13C)carboxycytosine using hydrochloric acid", "3. Conversion of 5-(13C)carboxycytosine to 5-Hydroxycytosine-13C using methanol and hydrogen peroxide", "4. Conversion of 5-Hydroxycytosine-13C to 5-Hydroxycytosine-13C, 15N2 using 15N-labeled ammonia, acetic anhydride, and triethylamine in tetrahydrofuran and dichloromethane" ] } | |
Numéro CAS |
181516-92-7 |
Formule moléculaire |
C4H5N3O2 |
Poids moléculaire |
130.082 |
Nom IUPAC |
6-amino-5-hydroxy-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9)/i4+1,6+1,7+1 |
Clé InChI |
NLLCDONDZDHLCI-XZQGXACKSA-N |
SMILES |
C1=NC(=O)NC(=C1O)N |
Synonymes |
6-Amino-5-hydroxy-2(1H)-pyrimidinone-13C, 15N2; 4-Amino-5-hydroxy-2(1H)-pyrimidinone-13C, 15N2; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(Trifluoromethyl)phenyl]prop-2-enal](/img/structure/B569224.png)





![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B569241.png)

![2-(2,6-difluorophenyl)-N-[4-[(4-fluorophenyl)methoxy]pyridin-2-yl]acetamide](/img/structure/B569243.png)